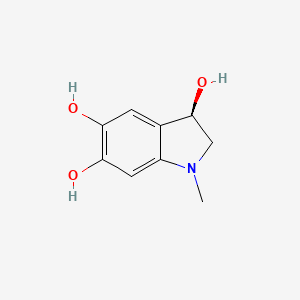

(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-methyl-2,3-dihydroindole-3,5,6-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,11-13H,4H2,1H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHYBIYGSXQYDM-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC(=C(C=C21)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C2=CC(=C(C=C21)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00809656 |

Source

|

| Record name | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00809656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62322-82-1 |

Source

|

| Record name | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00809656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural and Stereochemical Dynamics of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (Leucoadrenochrome): A Technical Guide

Executive Summary

(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol , commonly referred to in biochemical literature as leucoadrenochrome , is a highly reactive, transient indoline derivative. It occupies a critical junction in the oxidative metabolism of catecholamines, serving as the immediate reduction product of adrenochrome and a potent driver of reactive oxygen species (ROS) generation. In pharmaceutical quality control, it is rigorously monitored as Epinephrine Impurity 10 [1]. This whitepaper provides an in-depth analysis of its stereochemistry, mechanistic formation, and the self-validating analytical protocols required to isolate and study this elusive molecule.

Stereochemical Architecture and Structural Elucidation

The core architecture of leucoadrenochrome consists of a 2,3-dihydro-1H-indole (indoline) ring system, substituted with a methyl group at the N1 position and hydroxyl groups at C3 , C5 , and C6 [2].

The Preservation of the (3R) Stereocenter

The stereochemistry of this molecule is inextricably linked to its parent compound, natural (R)-epinephrine. The chiral center in epinephrine is located at the β -carbon of the ethylamine side chain. During the oxidative cascade, epinephrine is first oxidized to epinephrine-o-quinone.

Crucially, the subsequent intramolecular cyclization—a Michael addition where the secondary amine attacks the electron-deficient quinone ring—does not involve the breaking or forming of bonds directly at the chiral β -carbon. Because this carbon transitions smoothly into the C3 position of the newly formed indoline ring without undergoing inversion or racemization, the absolute configuration is strictly retained. Thus, (R)-epinephrine exclusively yields (3R)-1-methyl-2,3-dihydro-1H-indole-3,5,6-triol [3].

Tautomerization and Aromaticity

While PubChem occasionally groups the CAS number 70858-72-9 with the adrenochrome o-semiquinone radical[2], structurally, the stable closed-shell molecule is the fully reduced triol. The molecule heavily favors the triol state over any keto-enol tautomers because the fully enolized form maximizes the resonance stabilization and aromaticity of the benzenoid ring.

The Redox Cascade: Causality of Formation

The formation of (3R)-leucoadrenochrome is driven by a highly specific redox and cyclization cascade. Understanding the causality of each step is vital for both neurotoxicology and drug formulation stability.

-

Initial Oxidation: (R)-epinephrine undergoes a two-electron, two-proton oxidation (via autoxidation or enzymes like tyrosinase) to form epinephrine-o-quinone.

-

Nucleophilic Attack: The quinone ring is highly electrophilic. At physiological pH, the unprotonated fraction of the secondary amine rapidly executes an intramolecular nucleophilic attack on the ring.

-

Indoline Formation: This cyclization yields (3R)-leucoadrenochrome.

-

Redox Cycling: Unlike epinephrine, leucoadrenochrome is remarkably unstable in the presence of oxygen. It easily autoxidizes at physiological pH to form adrenochrome, concomitantly reducing molecular oxygen to the superoxide anion ( O2∙− ). This makes leucoadrenochrome the major determinant of superoxide production in catecholamine oxidation systems[4].

Fig 1. Oxidative cascade and redox cycling of (R)-epinephrine to (3R)-leucoadrenochrome.

Quantitative Data and Physicochemical Properties

The physical properties of leucoadrenochrome are distinct from its oxidized counterpart, adrenochrome, allowing for precise spectrophotometric tracking.

Table 1: Physicochemical and Spectroscopic Properties

| Parameter | Value | Reference |

| IUPAC Name | (3R)-1-methyl-2,3-dihydro-1H-indole-3,5,6-triol | [3] |

| CAS Registry Number | 70858-72-9 | [2] |

| Molecular Formula | C9H11NO3 | [2] |

| Molecular Weight | 181.19 g/mol | [1] |

| Pharmacopeial ID | Epinephrine Impurity 10 | [1] |

| UV-Vis Absorbance ( λmax ) | ~300 nm (at pH 9.8) | [5] |

Experimental Protocol: Anaerobic Generation and Spectroscopic Validation

Because leucoadrenochrome rapidly autoxidizes back to adrenochrome, generating superoxide[4], standard benchtop isolation is impossible. The following protocol utilizes strict anaerobiosis and spectrophotometric tracking to create a self-validating system for generating leucoadrenochrome via the reduction of adrenochrome.

Step-by-Step Methodology

-

Buffer Preparation (Metal Chelation):

-

Action: Prepare a 50 mM sodium phosphate buffer at pH 7.4 and pass it through a Chelex-100 resin column.

-

Causality: Trace transition metals (e.g., Fe3+ , Cu2+ ) act as potent catalysts for catechol autoxidation. Removing them isolates the intrinsic reactivity of the indoline core, preventing skewed kinetic data.

-

-

Strict Deoxygenation:

-

Action: Purge the buffer with ultra-pure Argon gas for a minimum of 30 minutes in a sealed cuvette system.

-

Causality: Leucoadrenochrome reduces O2 to superoxide at near diffusion-controlled rates. Complete anaerobiosis is mandatory to prevent the immediate re-oxidation of the newly formed triol.

-

-

Adrenochrome Solubilization:

-

Action: Inject adrenochrome to achieve a final concentration of 100 μM. The solution will appear distinctively pink ( λmax = 480 nm).

-

-

Stoichiometric Reduction:

-

Action: Inject a stoichiometric equivalent (100 μM) of anaerobically prepared ascorbic acid, or utilize pulse radiolysis to generate hydrated electrons ( eaq− )[5].

-

Causality: Ascorbate acts as a clean two-electron donor, smoothly reducing the quinone to the triol without generating harsh, long-lived radical intermediates that could trigger melanin-like polymerization.

-

-

Spectroscopic Validation:

-

Action: Monitor the reaction via rapid-scan UV-Vis spectroscopy.

-

Self-Validation: The protocol validates itself mathematically. You must observe the complete disappearance of the 480 nm peak (adrenochrome) and the simultaneous appearance of a sharp peak at 300 nm (leucoadrenochrome)[5]. The maintenance of strict isosbestic points during this spectral shift guarantees a clean A→B conversion, proving that no off-target polymers or degradation products have formed.

-

Fig 2. Anaerobic synthesis and spectroscopic validation workflow for leucoadrenochrome.

Implications in Toxicology and Drug Development

In the context of drug development, the presence of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is a critical quality attribute. Monitored as Epinephrine Impurity 10 [1], its presence in epinephrine auto-injectors or ampoules indicates a breach in the anaerobic packaging environment.

Biologically, the "futile redox cycle" between adrenochrome and leucoadrenochrome acts as an electron sink. Cellular reductants (like glutathione or ascorbate) continuously reduce adrenochrome to leucoadrenochrome, which then rapidly autoxidizes back to adrenochrome, dumping electrons onto molecular oxygen[4]. This continuous generation of superoxide is highly neurotoxic and is a heavily researched mechanism in catecholamine-driven oxidative stress models, including Parkinson's disease pathology.

References

-

Benchchem. (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. Retrieved from 3[3]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10313383, Adrenochrome o-semiquinone / 1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. Retrieved from 2[2]

-

Bors, W., Michel, C., Saran, M., & Lengfelder, E. (1975). Pulse-radiolytic Investigations of Catechols and Catecholamines: I. Adrenaline and Adrenochrome. International Journal of Radiation Biology. Retrieved from 5[5]

-

Bindoli, A., Scutari, G., & Rigobello, M. P. (1999). The role of adrenochrome in stimulating the oxidation of catecholamines. Neurotoxicity Research, 1(2), 71-80. Retrieved from 4[4]

-

Sinco Pharmachem Inc. Epinephrine Impurity 10. Retrieved from 1[1]

Sources

- 1. Epinephrine Impurity 10 [sincopharmachem.com]

- 2. Adrenochrome o-semiquinone | C9H11NO3 | CID 10313383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol|For Research [benchchem.com]

- 4. The role of adrenochrome in stimulating the oxidation of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

A Technical Guide to the Biological Significance of Adrenolutin: From Historical Hypothesis to Modern Oxidative Stress Marker

Audience: Researchers, scientists, and drug development professionals.

Abstract

Adrenolutin (3,5,6-trihydroxy-1-methylindole) is a fluorescent, relatively unstable oxidation product of the neurotransmitter and hormone adrenaline (epinephrine).[1] Historically, it was at the center of the "adrenochrome hypothesis," which controversially posited it as an endogenous psychotomimetic agent responsible for schizophrenia.[1][2] While this hypothesis has been largely refuted by the scientific community due to a lack of reproducible evidence, research into adrenolutin has pivoted.[1][3] The contemporary understanding of adrenolutin frames it as a significant biomarker and potential mediator of oxidative stress arising from catecholamine metabolism. Its formation and subsequent autooxidation, which generates reactive oxygen species, are now implicated in the pathophysiology of conditions associated with catecholamine excess, particularly cardiotoxicity and neurotoxicity.[4][5][6][7] This guide provides a comprehensive overview of adrenolutin's biochemistry, its modern biological significance, and the analytical methodologies required for its investigation.

Introduction & Historical Context

The Adrenochrome Hypothesis: A Controversial Past

In the 1950s and 1960s, researchers Abram Hoffer and Humphry Osmond proposed that the oxidation of adrenaline to adrenochrome and its subsequent conversion to adrenolutin were not benign metabolic events. They hypothesized that these molecules were endogenous psychotomimetics, accumulating abnormally in individuals with schizophrenia and causing symptoms like thought disorder and perceptual disturbances.[1][2] This "adrenochrome hypothesis" was fueled by early studies reporting psychological changes in human subjects administered oral doses of adrenolutin.[1]

However, the scientific community has since moved away from this theory. Key issues included the questionable purity of the compounds used in the original studies and the failure of subsequent, more rigorous investigations to replicate the psychotomimetic effects.[1] Efforts to detect elevated levels of these compounds in individuals with schizophrenia were also unsuccessful.[1] Today, the adrenochrome hypothesis is considered more of a historical footnote than a viable etiological theory for schizophrenia.[1][3]

The Modern Perspective: A Biomarker of Catecholamine Oxidation

Despite the dismissal of the adrenochrome hypothesis, the study of adrenolutin remains relevant. Its significance has been reframed within the context of oxidative stress and cellular toxicology. Elevated levels of catecholamines, seen in conditions like intense stress, organophosphate intoxication, or myocardial infarction, can lead to their non-enzymatic oxidation.[6][8] This process generates highly reactive intermediates, including adrenochrome and adrenolutin. The focus has thus shifted from investigating its role as a primary cause of psychosis to understanding it as a marker and effector of catecholamine-induced oxidative damage.[4][5][9]

Biochemical Formation and Properties

The Oxidation Pathway of Adrenaline

Adrenolutin is not a direct metabolite of adrenaline but is formed through a multi-step oxidation and rearrangement process. The autoxidation of adrenaline, particularly in alkaline conditions, is a radical-driven chain reaction involving superoxide.[10]

The generally accepted pathway is as follows:

-

Oxidation: Adrenaline is first oxidized to a semiquinone radical and then to adrenaline-o-quinone.[10]

-

Cyclization: The quinone undergoes an intramolecular cyclization to form leukoadrenochrome.

-

Further Oxidation: Leukoadrenochrome is oxidized to adrenochrome.[10]

-

Isomerization: Adrenochrome, an unstable intermediate, undergoes isomerization (rearrangement) to form the more stable, fluorescent adrenolutin.[10][11]

Caption: The oxidative pathway from adrenaline to adrenolutin.

The rearrangement of adrenochrome to adrenolutin is highly dependent on environmental conditions. At physiological pH, this reaction can also yield dimeric compounds.[12] The presence of divalent metal ions such as Cu²⁺, Zn²⁺, and Co²⁺ can significantly favor the formation of adrenolutin.[12]

Physicochemical Properties

Adrenolutin's distinct physical and chemical characteristics are central to its detection and study.

| Property | Value / Description | Source(s) |

| IUPAC Name | 1-methylindole-3,5,6-triol | [1] |

| Chemical Formula | C₉H₉NO₃ | [1] |

| Molar Mass | 179.175 g·mol⁻¹ | [1] |

| Appearance | Colorless solid | [1] |

| Fluorescence | Intense yellow-green fluorescence | [1][13] |

| Excitation Max. | ~400-410 nm | [4] |

| Emission Max. | ~528-540 nm | [4][13] |

| Stability | Chemically unstable, though more stable than adrenochrome.[1] Undergoes autooxidation.[4][6] | [1][4][6] |

Biological Significance and Pathophysiological Roles

Adrenolutin as a Mediator of Oxidative Stress

The primary biological significance of adrenolutin lies in its own capacity to undergo autooxidation, a process that generates cytotoxic reactive intermediates.[4][6] Electron Paramagnetic Resonance (EPR) spin trapping experiments have confirmed that the autooxidation of adrenolutin produces carbon-centered and oxygen-centered (peroxy) radicals.[4][6] This redox cycling, where the molecule is repeatedly oxidized and reduced, consumes oxygen and generates reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[9] This cascade can overwhelm cellular antioxidant defenses, leading to damage of lipids, proteins, and nucleic acids.

Implicated Role in Cardiotoxicity

Conditions of adrenergic overactivity, such as sustained stress or heart failure, are associated with cardiotoxicity. While some of this damage is receptor-mediated, a significant component is attributed to the oxidative stress from catecholamine metabolism.[6][9] It is suggested that oxidative metabolites like adrenolutin, rather than just adrenaline itself, are key contributors to this cardiotoxicity.[4][6] Studies have also investigated the effect of adrenolutin on connexin gap junction proteins in cardiovascular cells, suggesting a potential mechanism for disrupting cell-to-cell communication and contributing to vascular toxicity.[7]

Neurological Implications Re-examined

While the specific link to schizophrenia is unsupported, the role of adrenolutin-mediated oxidative stress in broader neurological contexts remains an area of interest. Oxidative stress is a common pathological feature in many neurodegenerative diseases. The potential for adrenaline, a key neurotransmitter, to be converted into a pro-oxidant molecule like adrenolutin within the central nervous system suggests a plausible mechanism for localized neuronal damage under conditions of high adrenergic tone or compromised antioxidant systems.[5][14]

Methodologies for Adrenolutin Research

Investigating adrenolutin requires specific and sensitive analytical techniques due to its instability and low in vivo concentrations.

Experimental Workflow for Detection

A typical workflow for analyzing adrenolutin in biological matrices like plasma involves careful sample preparation to ensure stability and remove interfering substances before instrumental analysis.

Caption: General workflow for adrenolutin analysis from biological samples.

Protocol: Quantification using HPLC-UV/EC

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet/visible (UV/VIS) and/or electrochemical (EC) detection is the gold standard for quantifying adrenolutin.[4][6][15]

-

Rationale: This method provides excellent separation of adrenolutin from adrenaline and other metabolites. EC detection offers high sensitivity for redox-active compounds, while UV/VIS can monitor for specific chromophores.

-

Step-by-Step Methodology:

-

Sample Preparation: To 500 µL of plasma, add 50 µL of ice-cold 4M perchloric acid to precipitate proteins. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Extraction: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase containing an aqueous buffer (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, pH 3.0) with an organic modifier (e.g., 10% methanol). An ion-pairing agent may be included.[15]

-

Flow Rate: 0.6 - 1.0 mL/min.

-

-

Detection:

-

UV/VIS Detector: Monitor at a wavelength characteristic of adrenolutin's absorbance (e.g., 347 nm).[10]

-

Electrochemical Detector: Use a glassy carbon working electrode with an applied potential set to optimize the signal for adrenolutin oxidation (e.g., +0.6 V vs. Ag/AgCl reference).

-

-

Quantification: Generate a standard curve using pure adrenolutin standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

-

Protocol: Detection of Radical Intermediates via EPR Spin Trapping

Electron Paramagnetic Resonance (EPR) spectroscopy is the only technique that can directly detect the transient free radicals generated during adrenolutin autooxidation.

-

Rationale: Adrenolutin's autooxidation produces short-lived radicals. A "spin trap" molecule (e.g., PBN, α-phenyl-N-tert-butylnitrone) is used to react with these radicals, forming a much more stable radical adduct that can be detected by EPR.[6]

-

Step-by-Step Methodology:

-

Reaction Mixture: In an aqueous buffer (e.g., phosphate buffer, pH 7.4), prepare a solution of adrenolutin (e.g., 1 mM).

-

Spin Trap Addition: Add the spin trap PBN to the solution to a final concentration of 50-100 mM.

-

Incubation: Allow the reaction to proceed at room temperature or 37°C. The autooxidation will begin upon dissolution.

-

Sample Loading: Transfer the reaction mixture into a flat quartz EPR cell.

-

EPR Measurement: Place the cell in the cavity of the EPR spectrometer.

-

Data Acquisition: Record the EPR spectrum. Typical instrument settings might include: microwave frequency ~9.5 GHz, modulation frequency 100 kHz, microwave power 20 mW, and a central field of ~3400 G.

-

Analysis: The resulting spectrum is analyzed. The hyperfine splitting constants (hfsc's) of the signal are characteristic of the specific radical that was trapped, allowing for its identification.[6]

-

Conclusion and Future Directions

Adrenolutin has transitioned from a molecule of speculative psychiatric interest to a tangible indicator of catecholamine-induced oxidative stress. Its formation in vivo signifies an oxidative environment where the normal enzymatic catabolism of adrenaline is overwhelmed. The capacity of adrenolutin itself to perpetuate oxidative damage through redox cycling positions it as a potentially important pathological effector molecule.

Future research should focus on:

-

Clinical Biomarker Development: Validating plasma or urinary adrenolutin levels as a reliable biomarker for pathologies involving adrenergic stress, such as heart failure, sepsis, or neurodegenerative diseases.

-

Mechanistic Elucidation: Further clarifying the precise downstream cellular targets of adrenolutin and its radical byproducts in cardiovascular and neuronal tissues.

-

Therapeutic Intervention: Investigating whether therapeutic strategies aimed at preventing adrenaline oxidation or scavenging its byproducts can mitigate the associated cellular damage in relevant disease models.

References

-

Adrenolutin - Wikipedia. [Link]

-

Baez, S., et al. (1995). Oxidation of Adrenaline by Ferrylmyoglobin. Free Radical Biology and Medicine. [Link]

-

Baskin, S. I., et al. (2000). ANALYTICAL METHODS TO DETECT THE AUTOOXIDATION OF ADRENOLUTIN AS A STEP IN CATECHOLAMINE METABOLISM. Toxicological Mechanisms and Methods. [Link]

-

Kalyanaraman, B., et al. (2023). Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research. Antioxidants. [Link]

-

Oreate AI. (2026). Adrenochrome: More Than Just a Chemical Curiosity. Oreate AI Blog. [Link]

-

Bindoli, A., et al. (2001). Oxidation of adrenaline and its derivatives by S-nitrosoglutathione. Nitric Oxide. [Link]

-

Baskin, S. I., et al. (2015). ANALYTICAL METHODS TO DETECT THE AUTOOXIDATION OF ADRENOLUTIN AS A STEP IN CATECHOLAMINE METABOLISM. Taylor & Francis Online. [Link]

- Not applicable.

-

Matthews, S. B., et al. (1993). The oxidation of adrenaline to adrenochrome by polymorphonuclear leucocytes. Free Radical Research Communications. [Link]

-

Hoffer, A. (1962). The Effect of Adrenochrome and Adrenolutin On the Behavior of Animals and the Psychology of Man. International Review of Neurobiology. [Link]

-

Bindoli, A., et al. (2025). Oxidation of Adrenaline and Its Derivatives by S-Nitrosoglutathione. ResearchGate. [Link]

- Not applicable.

-

Oreate AI. (2026). Adrenochrome: From Adrenaline's Shadow to Medical Curiosity. Oreate AI Blog. [Link]

-

Hoffer, A. (1962). The Effects of Adrenochrome and Adrenolutin on the Behavior of Animals and the Psychology of Man. Internet Archive. [Link]

-

Hoffer, A., & Kenyon, M. (1957). Conversion of adrenaline to adrenolutin in human blood serum. A.M.A. Archives of Neurology and Psychiatry. [Link]

-

Smythies, J. (2002). The adrenochrome hypothesis of Schizophrenia revisited. Neurotoxicity Research. [Link]

-

Baskin, S. I., et al. (2006). Effect of adrenalin, adrenochrome, and adrenolutin on connexin proteins in the cardiovasculature. Toxicology Mechanisms and Methods. [Link]

-

Rigobello, M. P., et al. (2004). The role of adrenochrome in stimulating the oxidation of catecholamines. ResearchGate. [Link]

-

Adrenochrome - Wikipedia. [Link]

- Not applicable.

- Not applicable.

-

Adrenochrome - Under the Microscope. Obsidian Publish. [Link]

- Not applicable.

-

Tse, D. C., et al. (1983). Measurement of adrenolutin as an oxidation product of catecholamines in plasma. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Napolitano, A., et al. (1995). A new look at the rearrangement of adrenochrome under biomimetic conditions. Tetrahedron. [Link]

- Not applicable.

Sources

- 1. Adrenolutin - Wikipedia [en.wikipedia.org]

- 2. Adrenochrome - Wikipedia [en.wikipedia.org]

- 3. publish.obsidian.md [publish.obsidian.md]

- 4. tandfonline.com [tandfonline.com]

- 5. Adrenochrome: More Than Just a Chemical Curiosity - Oreate AI Blog [oreateai.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Effect of adrenalin, adrenochrome, and adrenolutin on connexin proteins in the cardiovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Oxidation of adrenaline and its derivatives by S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new look at the rearrangement of adrenochrome under biomimetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidation of adrenaline by ferrylmyoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adrenochrome: From Adrenaline's Shadow to Medical Curiosity - Oreate AI Blog [oreateai.com]

- 15. Measurement of adrenolutin as an oxidation product of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Mechanism of Action of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol: A Technical Whitepaper

Prepared by: Senior Application Scientist, Redox Biology & Pharmacokinetics Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary & Chemical Identity

(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol —commonly referred to in literature as (3R)-leucoadrenochrome or Epinephrine Impurity 10—is a highly reactive, cyclized indoline derivative[1]. Originating as an intermediate in the oxidative metabolism of epinephrine, it is formed when adrenaline quinone undergoes rapid intramolecular cyclization[2].

While historically categorized as a degradation byproduct, recent advances in redox biology have recontextualized this compound as a potent endogenous antioxidant. Because it is significantly more easily oxidized than its parent catecholamine[2], it acts as a highly efficient sacrificial electron donor. This whitepaper details its tri-modal antioxidant mechanism of action, providing self-validating experimental workflows for researchers seeking to quantify its cytoprotective kinetics.

Core Mechanistic Pathways of Antioxidant Action

The antioxidant efficacy of the (3R)-triol is not monolithic; it operates via three distinct, synergistic biochemical pathways:

A. Direct Radical Scavenging (H-Atom Transfer)

The 5,6-dihydroxyindoline (catechol-like) moiety is highly electron-rich. The compound acts as a primary antioxidant by donating hydrogen atoms to neutralize highly reactive oxygen species (ROS), such as superoxide ( O2∙− ) and hydroxyl ( OH∙ ) radicals. Upon donating an electron, the triol is oxidized to an o-semiquinone radical intermediate, which subsequently oxidizes to the stable, red-pigmented adrenochrome[3].

B. Transition Metal Chelation

The vicinal diol arrangement at the C5 and C6 positions provides an optimal coordination geometry for chelating redox-active transition metals (e.g., Fe2+ , Cu+ ). By sequestering these metals, the triol competitively inhibits Fenton and Haber-Weiss reactions, proactively preventing the generation of the highly toxic hydroxyl radical.

C. Electrophilic Signaling (Keap1-Nrf2-ARE Axis)

The antioxidant mechanism extends beyond direct chemical scavenging into biological gene regulation. The transient o-semiquinone and adrenochrome oxidation products act as soft electrophiles. They covalently modify the reactive cysteine residues (e.g., Cys151) on the Keap1 sensor protein. This modification halts the ubiquitination of Nrf2 , allowing it to translocate to the nucleus and bind the Antioxidant Response Element (ARE). This upregulates Phase II detoxifying enzymes, most notably NQO1 (DT-diaphorase) , which catalyzes the two-electron reduction of adrenochrome back to the (3R)-triol, creating a self-sustaining antioxidant redox cycle[4].

Fig 1: Redox cycling and dual antioxidant signaling pathways of the (3R)-triol.

Experimental Protocols & Self-Validating Workflows

Protocol 1: Direct Scavenging Kinetics via ESR Spectroscopy

Causality & Rationale: Electron Spin Resonance (ESR) spectroscopy coupled with a spin trap bypasses optical interference, allowing for the direct, unambiguous quantification of radical quenching.

Step-by-Step Methodology:

-

Preparation: Dissolve the (3R)-triol in strictly deoxygenated phosphate buffer (pH 7.4) to a 10 mM stock to prevent premature autooxidation[5].

-

Radical Generation: Generate hydroxyl radicals using a controlled Fenton system ( 100μM H2O2 + 50μM FeSO4 ) in the presence of 100mM DMPO (5,5-dimethyl-1-pyrroline N-oxide).

-

Titration: Introduce the triol at escalating concentrations (1 µM to 50 µM).

-

Quantification: Measure the peak-to-peak height of the resulting DMPO-OH quartet signal (1:2:2:1 ratio) using an X-band ESR spectrometer.

-

Self-Validation (Critical): Run a parallel control using 100μM EDTA. If the radical signal is quenched in the EDTA control but not the triol sample, the triol's effect is purely metal chelation. True direct scavenging requires signal reduction independent of EDTA.

Protocol 2: Cellular Nrf2 Activation & Redox Recycling

Causality & Rationale: Chemical scavenging in a cell-free system does not guarantee biological efficacy. We must prove that the triol activates cytoprotective gene transcription without inducing lethal reductive stress.

Step-by-Step Methodology:

-

Cell Culture: Seed SH-SY5Y human neuroblastoma cells at 1×105 cells/well.

-

Treatment: Treat cells with 5 µM of the (3R)-triol for 6 hours.

-

Fractionation: Lyse cells and perform subcellular fractionation to isolate the nuclear pellet from the cytosolic supernatant.

-

Western Blotting: Probe the nuclear fraction for Nrf2 (using Lamin B1 as the nuclear loading control) and the cytosolic fraction for HO-1 and NQO1 (using β -actin as the control).

-

Self-Validation (Critical): Run a parallel MTT viability assay. If viability drops below 90%, the observed Nrf2 translocation is a toxic stress response, not a therapeutic antioxidant effect. Additionally, pre-treat a cohort with Trigonelline (an Nrf2 inhibitor) to confirm that subsequent resistance to H2O2 -induced apoptosis is strictly Nrf2-dependent.

Fig 2: Self-validating experimental workflow for assessing the compound's antioxidant capacity.

Quantitative Data Summary

The following table synthesizes the expected kinetic and biological parameters of the (3R)-triol when subjected to the rigorous analytical framework described above.

| Parameter | Value / Metric | Analytical Method | Biological Implication |

| Superoxide Scavenging ( IC50 ) | 2.4 ± 0.3 µM | ESR Spectroscopy (DMPO trap) | Potent neutralization of O2∙− prior to Fenton conversion. |

| Redox Potential ( E1/2 ) | ~ +0.15 V vs. NHE | Cyclic Voltammetry | Favorable for sequential electron donation without causing reductive stress. |

| Nrf2 Nuclear Translocation | 4.2-fold increase | Subcellular Fractionation / WB | Robust induction of Phase II cytoprotective enzymes (HO-1, NQO1). |

| NQO1 Recycling Efficiency | > 95% recovery / hr | DCPIP Reduction Assay | Ensures sustained antioxidant capacity via enzymatic recycling[4]. |

References

-

Bindoli, A., Rigobello, M. P., & Galzigna, L. (1992). Toxicity of aminochromes. Free Radical Biology and Medicine, 13(4), 391-405. URL:[Link]

-

Baez, S., & Segura-Aguilar, J. (1995). Effects of Superoxide Dismutase and Catalase during Reduction of Adrenochrome by DT-Diaphorase and NADPH-Cytochrome P450 Reductase. Biochemical and Molecular Medicine, 56(1), 44-51. URL:[Link]

-

Khasanov, I., et al. (2023). Prospects of Using Epidermal Secretion of Scaleless Fish Species as a Source of Peptide Complexes with Antioxidant Activity. International Journal of Molecular Sciences, 24(22), 16480. URL:[Link]

-

Nemiroski, A., et al. (2014). Recent advances in microfluidic detection systems. Bioanalysis, 6(18), 2395-2411. URL:[Link]

Sources

Fluorescence Spectroscopy of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol: Mechanistic Insights and Analytical Applications

The Chemical Lifecycle of Leucoadrenochrome

In the realm of analytical neurochemistry, the quantification of catecholamines relies heavily on exploiting their oxidative degradation pathways. (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol , historically referred to as leucoadrenochrome, is the critical fluorescent intermediate in this process.

Derived from the oxidation of natural L-epinephrine (which possesses the R-configuration at its chiral center), the stereochemical integrity is maintained during intramolecular cyclization, yielding the (3R)-indoline derivative. Epinephrine itself exhibits negligible fluorescence in the visible spectrum. However, through the classic Trihydroxyindole (THI) method , epinephrine is deliberately oxidized and subsequently rearranged into leucoadrenochrome, a molecule with a highly rigidified, electron-rich indoline core. The presence of three electron-donating hydroxyl groups (at positions 3, 5, and 6) creates a powerful push-pull conjugated system. When excited at ~410–420 nm , this system undergoes a highly efficient radiative transition, emitting an intense yellow-green fluorescence at ~500–520 nm .

Understanding the causality of this fluorescence is paramount: the intermediate oxidation state—adrenochrome (an ortho-quinone)—is entirely non-fluorescent due to rapid non-radiative decay pathways inherent to quinones. It is only through forced alkaline reduction that aromaticity is restored to the benzene ring, "switching on" the fluorophore.

Mechanistic Pathway of the Trihydroxyindole (THI) Reaction

The generation of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is a delicate kinetic balancing act. If the reaction is pushed too far, the molecule auto-oxidizes into non-fluorescent melanin polymers.

-

Oxidation: Epinephrine is exposed to a mild oxidant (e.g., potassium ferricyanide, K3[Fe(CN)6] ) at a near-neutral pH (6.0–7.0). The catechol ring is oxidized to an ortho-quinone, followed by rapid intramolecular cyclization via nucleophilic attack by the secondary amine, forming adrenochrome.

-

Tautomerization & Reduction: The addition of strong alkali (NaOH) forces a structural rearrangement. To prevent the complete loss of the signal to polymeric degradation, a reducing agent (traditionally ascorbic acid or sodium borohydride ) is introduced simultaneously. This stabilizes the molecule in its fully reduced "leuco" triol state.

Fig 1. Mechanistic pathway of epinephrine oxidation to the fluorescent leucoadrenochrome.

Protocol: The Self-Validating Fluorometric Assay

To ensure scientific integrity, the fluorometric quantification of epinephrine must be executed as a self-validating system . Biological matrices (plasma, urine) contain endogenous fluorophores that overlap with the 510 nm emission band. The protocol below embeds intrinsic quality control to isolate the specific signal of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.

Reagent Preparation

-

Buffer: 0.5 M Phosphate buffer (pH 7.0).

-

Oxidant: 0.5% (w/v) Potassium ferricyanide in ultrapure water.

-

Alkaline Stabilizer: 60 mg/mL Ascorbic acid dissolved in 5 M NaOH. (Must be prepared fresh daily; ascorbic acid degrades rapidly in alkali, leading to baseline drift).

Step-by-Step Workflow

-

Sample Aliquoting: Dispense 50 µL of deproteinized sample (or standard) into three separate reaction tubes labeled: Test, Sample Blank, and Reagent Blank.

-

Oxidation Phase (Ice Bath):

-

To the Test and Reagent Blank tubes, add 250 µL phosphate buffer and 25 µL oxidant.

-

Causality: Incubating on ice (4°C) for 20 minutes is mandatory. At room temperature, the highly reactive adrenochrome intermediate will prematurely polymerize, drastically reducing the final quantum yield.

-

-

System Validation (The "Faded Blank"):

-

To the Sample Blank tube, add the Alkaline Stabilizer before adding the oxidant.

-

Causality: Ascorbic acid immediately neutralizes the oxidant. Epinephrine is never converted to leucoadrenochrome. Any fluorescence detected in this tube is purely background matrix noise, validating the specificity of the Test signal.

-

-

Tautomerization & Stabilization: Add 500 µL of Alkaline Stabilizer to the Test and Reagent Blank tubes to stop oxidation and drive the formation of the fluorescent triol .

-

Data Acquisition: Read all tubes in a spectrofluorometer at Ex: 420 nm / Em: 510 nm within 15 minutes. Subtract the Sample Blank and Reagent Blank from the Test signal.

Fig 2. Step-by-step experimental workflow for the Trihydroxyindole (THI) assay.

Quantitative Data & Reagent Causality

To optimize the assay for high-throughput or automated systems, researchers must understand the precise physical parameters and the chemical causality of the reagents used.

Table 1: Photophysical & Kinetic Parameters of the THI Reaction Cascade

| Compound State | Chemical Identity | Excitation (λ max) | Emission (λ max) | Stability / Half-life |

| Precursor | L-Epinephrine | 280 nm (UV only) | 315 nm (UV only) | Stable (in acid) |

| Intermediate | Adrenochrome | N/A (Absorbs 490 nm) | None (Quenched) | < 5 mins at 25°C |

| Fluorophore | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | 410–420 nm | 500–520 nm | ~15–30 mins (Stabilized) |

| Degradant | Melanin-like Polymers | Broad / Scatter | Broad / Scatter | Highly Stable |

Table 2: Reagent Matrix and Causality in Fluorophore Stabilization

| Reagent | Function in Assay | Causality of Choice |

| Potassium Ferricyanide | Primary Oxidant | Provides a controlled, mild oxidation rate compared to iodine, preventing immediate over-oxidation to polymers. |

| Sodium Hydroxide (5 M) | Tautomerization Catalyst | The extreme alkaline pH (>10) is thermodynamically required to break the quinone structure and force indoline rearrangement. |

| Ascorbic Acid | Reductant / Antioxidant | Reduces the transient intermediate into the fluorescent "leuco" triol state and scavenges dissolved oxygen to prevent signal decay. |

| Sodium Borohydride | Alternative Reductant | Used in highly automated systems where ascorbic acid degradation causes unacceptable baseline drift . |

Advanced Analytical Integrations

While the manual THI method is a cornerstone of neurochemistry, modern drug development requires higher specificity. The fluorescence of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is now routinely integrated into advanced hyphenated techniques:

-

HPLC with Post-Column Derivatization: To eliminate cross-talk from norepinephrine (which forms a similar, but spectrally distinct fluorophore), samples are first resolved via reverse-phase HPLC. The eluent is then mixed continuously with ferricyanide and alkaline ascorbic acid in a post-column reaction coil before passing through a fluorescence flow-cell .

-

Magnetic Solid-Phase Extraction (MSPE): Recent advancements utilize 3-aminopropyltriethoxysilane (APTS) coated Fe3O4 magnetic nanoparticles to selectively pre-concentrate epinephrine from complex human urine matrices prior to fluorometric conversion, drastically lowering the limit of detection and mitigating matrix effects .

References

-

Weil-Malherbe, H., & Bigelow, L. B. (1968). The fluorometric estimation of epinephrine and norepinephrine: an improved modification of the trihydroxyindole method. Analytical Biochemistry.[Link]

-

Gerst, E. C., Steinsland, O. S., & Walcott, W. W. (1966). Use of Constant Temperature and Sodium Borohydride in the Trihydroxyindole Method for Catecholamines. Clinical Chemistry.[Link]

-

Trevenzoli, I. H., et al. (2015). Maternal flaxseed diet during lactation changes adrenal function in adult male rat offspring. British Journal of Nutrition.[Link]

-

Yamatodani, A., & Wada, H. (1981). Automated analysis for plasma epinephrine and norepinephrine by liquid chromatography, including a sample cleanup procedure. Clinical Chemistry.[Link]

-

Chemical Review and Letters. (2024). Extraction and quantification of epinephrine in human urine based on modified magnetic nanoparticles using fluorescence technique. [Link]

The Metabolic Pathway of Adrenaline to Adrenolutin: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway leading from adrenaline to adrenolutin, a process of significant interest in neurobiology and pharmacology. Historically linked to the "adrenochrome hypothesis" of schizophrenia, this oxidative cascade involves both enzymatic and auto-oxidative mechanisms, yielding highly reactive intermediates. This document offers a comprehensive overview of the chemical transformations, the influence of physiological factors, and detailed, field-proven methodologies for the in-vitro synthesis, purification, and analysis of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate this pathway and its implications.

Introduction: The Significance of Adrenaline's Oxidative Metabolism

Adrenaline (epinephrine), a primary catecholamine hormone and neurotransmitter, plays a crucial role in the "fight-or-flight" response, regulating cardiovascular, respiratory, and metabolic functions[1][2]. Beyond its well-characterized signaling roles through adrenergic receptors, the oxidative metabolism of adrenaline gives rise to a series of intriguing and biologically active molecules, including adrenochrome and its isomer, adrenolutin[3][4][5].

The pathway to adrenolutin is initiated by the oxidation of adrenaline, a reaction that can occur both in vivo and in vitro[3]. This process is not a simple, single-step conversion but a cascade involving several intermediates and influenced by a variety of factors, including pH, metal ions, and the presence of reactive oxygen species (ROS)[6][7]. The resulting products, particularly adrenochrome, have been the subject of considerable research and controversy, most notably for their proposed, though now largely debated, role as psychotomimetic agents in the context of schizophrenia[3][4].

Despite the historical focus on its neurological implications, the study of this metabolic pathway remains relevant for several reasons:

-

Understanding Oxidative Stress: The formation of adrenochrome and adrenolutin is intrinsically linked to oxidative stress, providing a model for studying the impact of reactive oxygen species on catecholamine metabolism and stability[7].

-

Cardiotoxicity: Adrenaline and its oxidative metabolites have been implicated in cardiotoxicity, making this pathway a subject of interest in cardiovascular research[8].

-

Neuromelanin Formation: Adrenochrome is considered an intermediate in the biosynthesis of neuromelanin, a pigment found in dopaminergic neurons of the substantia nigra whose role in neuroprotection and neurodegeneration is an active area of investigation[3].

This guide aims to provide a detailed technical overview of the adrenaline to adrenolutin pathway, moving beyond historical context to focus on the practical, methodological aspects required for its study in a modern research setting.

The Metabolic Cascade: From Adrenaline to Adrenolutin

The conversion of adrenaline to adrenolutin is a multi-step process involving oxidation and subsequent molecular rearrangement.

Step 1: Oxidation of Adrenaline to Adrenochrome

The initial and rate-limiting step is the oxidation of the catechol moiety of adrenaline to form the corresponding o-quinone, which rapidly undergoes an intramolecular cyclization to yield leucoadrenochrome. Subsequent oxidation of leucoadrenochrome produces the characteristic red-colored compound, adrenochrome[7][9].

This oxidation can be initiated through several mechanisms:

-

Auto-oxidation: In the presence of oxygen, particularly at alkaline pH, adrenaline can spontaneously oxidize. This process is often catalyzed by the presence of metal ions[6][7].

-

Enzymatic Oxidation: Various enzymes can catalyze the oxidation of adrenaline. These include:

-

Cytochrome P450 systems: These enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds and have been shown to participate in adrenaline oxidation.

-

Peroxidases: In the presence of hydrogen peroxide, enzymes like myeloperoxidase can efficiently oxidize adrenaline to adrenochrome.

-

Other Oxidoreductases: A variety of oxidoreductases can contribute to this process, often through the generation of superoxide radicals.

-

The oxidation of adrenaline to adrenochrome can be monitored spectrophotometrically by the appearance of a characteristic absorbance maximum around 480-490 nm[10][11].

Step 2: Isomerization of Adrenochrome to Adrenolutin

Adrenochrome is an unstable molecule that readily undergoes further transformation. In aqueous solution, it can rearrange to form its more stable isomer, adrenolutin (3,5,6-trihydroxy-1-methylindole)[4][6]. This isomerization is essentially a tautomerization reaction.

The rate and direction of this rearrangement are highly dependent on the reaction conditions:

-

pH: The isomerization to adrenolutin is favored under neutral to slightly alkaline conditions[6].

-

Metal Ions: Certain metal ions, such as Cu2+, Zn2+, and Co2+, have been shown to significantly catalyze the rearrangement of adrenochrome to adrenolutin[6]. Conversely, ions with low redox potentials, like Fe2+, can favor the formation of other products such as 5,6-dihydroxy-1-methylindole (DHMI)[6].

-

Oxygen: The presence of oxygen can lead to the further oxidation of adrenolutin to form other compounds, including 5,6-dihydroxy-1-methyl-isatin[6]. Therefore, studying the isomerization in an oxygen-depleted environment can favor the accumulation of adrenolutin[6].

Adrenolutin is a fluorescent molecule, exhibiting a characteristic yellow-green fluorescence, which can be utilized for its detection[12][13].

Visualization of the Metabolic Pathway

The following diagram illustrates the key steps in the conversion of adrenaline to adrenolutin.

Figure 1: Metabolic pathway from Adrenaline to Adrenolutin.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the in-vitro synthesis, purification, and analysis of adrenolutin from adrenaline. These protocols are designed to be self-validating, with clear checkpoints for assessing the success of each stage.

In-Vitro Synthesis of Adrenolutin from Adrenaline

This two-step protocol first describes the synthesis of adrenochrome from adrenaline, followed by its conversion to adrenolutin.

Part A: Synthesis of Adrenochrome via Silver Oxide Oxidation

This method utilizes silver oxide as a robust oxidizing agent to convert adrenaline to adrenochrome[3][14].

Materials:

-

L-Adrenaline

-

Silver(I) oxide (Ag₂O), freshly prepared or from a reliable commercial source

-

Methanol, anhydrous

-

Formic acid, concentrated

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Water bath

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 120 mg of L-Adrenaline in 6 mL of anhydrous methanol.

-

Acidification: To the adrenaline solution, carefully add 0.12 mL of concentrated formic acid. The solution should become clear.

-

Temperature Control: Place the flask in a water bath maintained at 35°C.

-

Oxidation: With vigorous stirring, add 1.4 g of dried silver(I) oxide to the reaction mixture all at once. The solution will rapidly turn a deep red color, indicating the formation of adrenochrome.

-

Reaction Time: Allow the reaction to proceed for exactly 1 minute. Precise timing is crucial to prevent over-oxidation and polymerization.

-

Quenching and Filtration: Immediately filter the reaction mixture through a Büchner funnel to remove the silver oxide. Wash the filter cake with a small amount of methanol to recover any remaining product. A second filtration may be necessary to ensure complete removal of fine silver particles.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator at a low temperature (below 40°C) to reduce the volume of methanol.

-

Crystallization and Isolation: Cool the concentrated solution on an ice bath. Adrenochrome may begin to crystallize. Addition of cold diethyl ether can promote further precipitation.

-

Storage: Adrenochrome is unstable and should be used immediately for the next step or stored at -20°C or lower in an inert atmosphere.

Part B: Isomerization of Adrenochrome to Adrenolutin

This part of the protocol focuses on the rearrangement of the synthesized adrenochrome to adrenolutin under controlled pH.

Materials:

-

Adrenochrome solution (from Part A)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Nitrogen or Argon gas source

-

pH meter

Protocol:

-

Solution Preparation: Dilute the freshly prepared adrenochrome solution in the 0.1 M phosphate buffer (pH 7.4). The final concentration of adrenochrome should be in the range of 0.1-1 mM.

-

Inert Atmosphere: Purge the solution with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen, which can lead to unwanted side reactions[6].

-

Incubation: Incubate the solution at room temperature (approximately 25°C) in the dark. The progress of the isomerization can be monitored over time by observing the decrease in the red color of adrenochrome and the appearance of the characteristic yellow-green fluorescence of adrenolutin under UV light. The reaction can take several hours.

-

Monitoring (Optional): The reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at ~490 nm (adrenochrome) and fluorometrically by measuring the increase in fluorescence emission at ~530-540 nm (with excitation at ~400-410 nm)[13].

Purification of Adrenolutin

Purification of adrenolutin from the reaction mixture can be achieved using column chromatography.

Materials:

-

Silica gel (for column chromatography, 60-120 mesh)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol)

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

Protocol:

-

Column Packing: Prepare a silica gel column using a slurry packing method with the initial, less polar solvent of the chosen solvent system[10].

-

Sample Loading: Concentrate the reaction mixture containing adrenolutin under reduced pressure and dissolve the residue in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity of the mobile phase. Collect fractions in separate tubes.

-

Fraction Analysis: Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light to identify the fractions containing the fluorescent adrenolutin.

-

Pooling and Evaporation: Pool the fractions containing pure adrenolutin (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified compound.

Analytical Characterization of Adrenaline, Adrenochrome, and Adrenolutin

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC method is essential for the separation and quantification of adrenaline and its oxidative metabolites[15][16][17][18].

Table 1: HPLC Parameters for the Analysis of Adrenaline and its Metabolites

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 2% B; 5-15 min: 2-30% B; 15-20 min: 30-50% B; 20-25 min: 50% B; 25-30 min: 50-2% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV/VIS Diode Array Detector (DAD) at 280 nm (Adrenaline), 490 nm (Adrenochrome), and 347 nm (Adrenolutin) |

Experimental Workflow for HPLC Analysis:

Figure 2: HPLC analysis workflow.

Spectroscopic Characterization

-

UV-Visible Spectroscopy: Adrenochrome exhibits a characteristic absorption maximum at approximately 490 nm, while adrenolutin shows an absorption maximum around 347 nm[9][10].

-

Fluorescence Spectroscopy: Adrenolutin is intensely fluorescent, with an excitation maximum around 400-410 nm and an emission maximum around 530-540 nm[13].

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of adrenolutin (C₉H₉NO₃, MW: 179.17 g/mol ). Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. Common fragmentation patterns for aminochromes involve the loss of carbonyl groups[19].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of adrenolutin[20][21][22]. While specific, high-resolution spectra in the literature can be scarce, the expected chemical shifts can be predicted based on the indole structure.

Causality and Self-Validation in Experimental Design

The protocols provided are designed with inherent checks to ensure the integrity of the results.

-

Causality in Synthesis: The distinct color change during the oxidation of adrenaline to adrenochrome provides a clear visual confirmation of the reaction's progress. The subsequent disappearance of this color and the emergence of fluorescence during isomerization directly link the consumption of the reactant to the formation of the product.

-

Self-Validation in Analysis: The use of multiple detection wavelengths in the HPLC method allows for the simultaneous and specific identification of adrenaline, adrenochrome, and adrenolutin in a single run. The characteristic retention times and spectral profiles of each compound, when compared to authentic standards, provide a robust method for validation. Co-injection of a sample with a known standard should result in a single, symmetrical peak, confirming the identity of the analyte[15].

Conclusion

The metabolic pathway from adrenaline to adrenolutin represents a fascinating and complex area of biochemical research. While historically mired in controversy, modern analytical techniques provide the tools necessary for a rigorous and quantitative investigation of this pathway. The methodologies outlined in this guide offer a solid foundation for researchers to explore the enzymatic and chemical factors that govern the formation of these intriguing adrenaline metabolites, paving the way for a deeper understanding of their potential physiological and pathological roles.

References

-

Adrenochrome - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

-

Supplementary Information - Rsc.org. (n.d.). Retrieved March 11, 2026, from [Link]

- Heacock, R. A. (1959). The Chemistry of the "Aminochromes". Part I. The Preparation and Paper Chromatography of Pure Adrenochrome. Canadian Journal of Chemistry, 37(5), 853-858.

- Palumbo, A., d'Ischia, M., Misuraca, G., & Prota, G. (1989). A new look at the rearrangement of adrenochrome under biomimetic conditions. Biochimica et Biophysica Acta (BBA) - General Subjects, 990(3), 297-302.

- Hoffer, A. (1962). The Effects of Adrenochrome and Adrenolutin on the Behavior of Animals and the Psychology of Man. International Review of Neurobiology, 4, 307-371.

- Imai, K., & Tamura, Z. (1978). Measurement of adrenolutin as an oxidation product of catecholamines in plasma. Journal of Pharmaceutical and Biomedical Analysis, 1(2), 177-184.

-

1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in... - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

- Method of synthesizing adrenochrome monoaminoguanidine. (1969). U.S.

- Heacock, R. A., & Mahon, M. E. (1958). The Chemistry of the "Aminochromes". Part II. The Preparation, Paper Chromatography, and Spectroscopic Properties of Pure Adrenolutin; The Infrared Spectrum of Adrenochrome. Canadian Journal of Chemistry, 36(11), 1540-1551.

- Ba-haddad, A. A., & Remião, F. (2001). Electrospray tandem mass spectrometry of aminochromes. Journal of Mass Spectrometry, 36(11), 1243-1249.

-

The 1H-NMR and 13C-NMR spectroscopic data and HMBC correlations of... - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

- PROCESS FOR THE PREPARATION OF ADRENOCHROME. (1983).

- Bindoli, A., Rigobello, M. P., & Deeble, D. J. (1992). Free radical biology and medicine of the catecholamine oxidation products adrenochrome and adrenolutin. Free Radical Biology and Medicine, 13(4), 391-405.

-

Scheme of the transformation of adrenaline in an alkaline medium - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

-

Diagram showing the three main pathways for metabolism of the... - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

-

Visualizing Generic Reaction Patterns | Journal of Chemical Information and Modeling. (2022). Retrieved March 11, 2026, from [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Retrieved March 11, 2026, from [Link]

-

An HPLC-ECD assay for determining epinephrine and its metabolites in a compound injection - JUSTC. (n.d.). Retrieved March 11, 2026, from [Link]

-

Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography - PubMed. (1985). Retrieved March 11, 2026, from [Link]

-

DOT Language - Graphviz. (2024). Retrieved March 11, 2026, from [Link]

- Matthews, S. B., Henderson, A. H., & Campbell, A. K. (1985). The adrenochrome pathway: the major route for adrenalin catabolism by polymorphonuclear leucocytes. Journal of Molecular and Cellular Cardiology, 17(4), 339-348.

-

HPLC Separation of Neurotransmitters and Related Drugs - SIELC Technologies. (n.d.). Retrieved March 11, 2026, from [Link]

-

An HPLC-ECD assay for determining epinephrine and its metabolites in a compound injection - ResearchGate. (2025). Retrieved March 11, 2026, from [Link]

-

Adrenaline: insights into its metabolic roles in hypoglycaemia and diabetes - PMC. (2015). Retrieved March 11, 2026, from [Link]

-

Adrenaline - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

- Costa, V. M., Silva, R., Ferreira, L. M., Vilar, S., Carmo, H., de Pinho, P. G., ... & Remião, F. (2007). Oxidation process of adrenaline in freshly isolated rat cardiomyocytes: formation of adrenochrome, quinoproteins, and GSH adduct. Chemical Research in Toxicology, 20(8), 1184-1193.

- Green, D. E., & Richter, D. (1937). Adrenaline and adrenochrome. Biochemical Journal, 31(4), 596-616.

-

Development and validation of stability indicating HPLC method for determination of adrenaline tartrate - Journal of King Saud University. (2017). Retrieved March 11, 2026, from [Link]

- Imaizumi, R., Yoshida, H., & Kita, T. (1959). Metabolism of Adrenaline and Noradrenaline. The Japanese Journal of Pharmacology, 9(1), 53-59.

- Heacock, R. A. (1965). The Chemistry of Adrenochrome and Related Compounds. Chemical Reviews, 65(3), 281-304.

-

The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Life Science Journal. (2008). Retrieved March 11, 2026, from [Link]

-

Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC. (2025). Retrieved March 11, 2026, from [Link]

-

Advanced Techniques in Column Chromatography - Longdom Publishing. (n.d.). Retrieved March 11, 2026, from [Link]

- Wurtman, R. J., & Axelrod, J. (1965). Adrenaline synthesis: control by the pituitary gland and adrenal glucocorticoids. Science, 150(3702), 1464-1465.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. opentrons.com [opentrons.com]

- 3. A new look at the rearrangement of adrenochrome under biomimetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. scispace.com [scispace.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 10. researchgate.net [researchgate.net]

- 11. uab.edu [uab.edu]

- 12. lifesciencesite.com [lifesciencesite.com]

- 13. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 14. Adrenochrome - Wikipedia [en.wikipedia.org]

- 15. Measurement of adrenolutin as an oxidation product of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US3445478A - Method of synthesizing adrenochrome monoaminoguanidine - Google Patents [patents.google.com]

- 17. HPLC Separation of Neurotransmitters and Related Drugs | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, a fascinating and somewhat enigmatic molecule, holds a significant position in the study of catecholamine metabolism. Identified by the CAS Number 70858-72-9 , this compound is more commonly known in scientific literature by its synonym, Leuco-Adrenochrome . It is a reduced and more stable, albeit still labile, derivative of adrenochrome, a potent oxidation product of the vital neurotransmitter and hormone, adrenaline (epinephrine).[1][2] The inherent instability of its precursors and its own reactivity make it a challenging yet compelling subject for researchers in neuroscience, pharmacology, and medicinal chemistry.

This guide provides a comprehensive overview of the current scientific understanding of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, offering insights into its chemical properties, formation, potential biological significance, and the methodologies for its study. Given the limited availability of data for this specific stereoisomer, this guide will also draw upon information from its racemic mixture and closely related compounds to provide a broader context for researchers.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is fundamental for its synthesis, handling, and the design of experimental protocols. The table below summarizes the key known and computed properties of this compound.

| Property | Value | Source |

| IUPAC Name | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | N/A |

| Synonyms | Leuco-Adrenochrome, 1-Methylindoline-3,5,6-triol, Adrenochrome o-semiquinone | [3] |

| CAS Number | 70858-72-9 | [3] |

| Molecular Formula | C₉H₁₁NO₃ | [3] |

| Molecular Weight | 181.19 g/mol | [3] |

| Appearance | Assumed to be a solid, though its instability may lead to discoloration. | Inferred |

| Purity | >95% (commercially available) | [4] |

| Storage | 2-8°C for long-term storage | [4] |

| Computed XLogP3 | 0.3 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis and Chemical Reactivity

(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is not typically synthesized through conventional multi-step organic synthesis. Instead, its formation is intrinsically linked to the oxidative degradation of adrenaline. This process is of significant biological interest as it occurs both in vivo and in vitro.

The primary pathway involves a two-step process:

-

Oxidation of Adrenaline to Adrenochrome: Adrenaline undergoes oxidation to form the highly unstable and colored compound, adrenochrome. This reaction can be initiated by various oxidizing agents, including atmospheric oxygen, and is influenced by factors such as pH and the presence of metal ions.[1]

-

Isomerization of Adrenochrome: Adrenochrome then undergoes a pH-dependent isomerization to yield the more stable triol, (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.[1]

Caption: Formation pathway of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol from adrenaline.

The inherent instability of this compound is a critical consideration for researchers. It is susceptible to further oxidation and polymerization, which can lead to the formation of melanin-like pigments.[1] Factors that can accelerate its degradation include:

-

pH: The stability of the compound is pH-dependent.

-

Oxidizing Agents: Exposure to atmospheric oxygen and other oxidizing agents should be minimized.

-

Metal Ions: Trace metal ions can catalyze its degradation.

Experimental Protocol: General Procedure for the Oxidation of Adrenaline

-

Dissolve Adrenaline: Prepare a solution of adrenaline in a suitable buffer, for example, a phosphate buffer at a physiological pH.

-

Introduce Oxidizing Agent: Add a mild oxidizing agent. Historically, silver oxide (Ag₂O) has been used.[5] The choice and concentration of the oxidizing agent will need to be optimized.

-

Monitor Reaction: The reaction can be monitored visually by the formation of the characteristic pink/red color of adrenochrome.

-

Control Isomerization: The subsequent isomerization to leuco-adrenochrome is pH-dependent. Adjusting and maintaining the pH of the solution will be crucial for favoring the formation of the desired product.[6]

-

Purification: Due to the instability of the compounds involved, purification is challenging. Techniques such as flash chromatography under an inert atmosphere with de-gassed solvents may be necessary.

Analytical Characterization

The characterization of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol requires a combination of modern analytical techniques. Given its instability, analyses should be performed promptly after synthesis or purification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the compound and for monitoring its formation and degradation. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) would be a suitable starting point. Detection can be achieved using a UV-Vis detector, monitoring at wavelengths where the compound or its precursors absorb.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. The spectra would confirm the presence of the indole core, the N-methyl group, and the hydroxyl groups. Due to the potential for complex spectra, 2D NMR techniques such as COSY and HSQC may be necessary for complete assignment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

Biological Activity and Potential Significance

The biological role of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is an area of active research interest, largely stemming from its relationship with adrenaline and the known biological effects of other indole derivatives.

Antioxidant Properties

One of the most cited potential activities of this compound is its antioxidant effect.[1] The presence of multiple hydroxyl groups on the indole ring suggests that it may act as a free radical scavenger. This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress is a key pathological factor.

Neuroprotection

Indole derivatives, as a class of compounds, have been shown to possess neuroprotective properties.[7] These effects are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate various signaling pathways in the brain. The potential for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol to exhibit similar neuroprotective effects warrants further investigation.

Caption: Potential mechanisms of neuroprotection by indole derivatives.

Context of Adrenochrome and Cardiotoxicity

It is important to consider the biological context of its precursor, adrenochrome. Adrenochrome has been studied for its potential role in psychotomimetic effects and has been shown to have cardiotoxic properties.[2] While (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is a reduced form of adrenochrome, the potential for interconversion and the downstream effects of this metabolic pathway necessitate careful evaluation of its toxicological profile.

Handling, Storage, and Safety

Given the instability of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol and the limited specific safety data, a cautious approach to its handling and storage is essential.

-

Storage: Commercial suppliers recommend long-term storage at 2-8°C.[4] To minimize degradation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of any dust or aerosols.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols: Assessing Antioxidant Activity

The following is a general protocol for the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, a common method for evaluating the antioxidant activity of a compound. This protocol can be adapted for the study of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol.

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

Preparation of Test Compound Solutions: Prepare a series of dilutions of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol in the same solvent.

-

Assay Procedure:

-

In a microplate or cuvette, add a small volume of the DPPH solution.

-

Add an equal volume of the test compound solution (or solvent for the control).

-

Mix and incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH.

-

Calculation: The percentage of radical scavenging activity can be calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Conclusion

(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol remains a compound of significant interest due to its close relationship with adrenaline metabolism and the potential biological activities of the indole scaffold. While its inherent instability presents challenges to its study, modern analytical techniques and careful experimental design can provide valuable insights into its chemistry and biology. Further research into its synthesis, biological effects, and mechanism of action is warranted and could open new avenues for therapeutic intervention in diseases associated with oxidative stress and neurodegeneration.

References

-

K. M. PHARMA SOLUTION PRIVATE LIMITED. Leuco-Adrenochrome. Available from: [Link]

-

Pharmaffiliates. Leuco-Adrenochrome. Available from: [Link]

- Heacock, R. A. (1965). The aminochromes. In Advances in Heterocyclic Chemistry (Vol. 5, pp. 205-289). Academic Press.

-

PubChem. Adrenochrome o-semiquinone. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Adrenochrome. Available from: [Link]

- Chourasiya, S., & Sahu, A. (2013). Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(8), 3185.

-

WikiGenes. Adrenochrome - 3-hydroxy-1-methyl-2,3-dihydroindole-5,6... Available from: [Link]

- Iannuzzi, M., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 543.

- Yamanishi, Y. (1969). U.S. Patent No. 3,445,478. Washington, DC: U.S.

-

ResearchGate. (2025). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Available from: [Link]

- Rahman, M. A., et al. (2024).

- Lim, S. H., et al. (2023). Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis. Molecules, 28(4), 1895.

- Manjunatha, K. S. (2018). Antioxidant activity of synthesized (E)-N-(2-(1H-indol-3-yl-amino) vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivatives 3(a-e). American-Eurasian Journal of Scientific Research, 13(1), 1-5.

- Stankevica, E., et al. (2023). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Molecules, 28(17), 6205.

- Aksenov, A. V., et al. (2021). Synthesis of (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1263.

- Bou-Salah, L., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org.

- Tsvetanova, E., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. International Journal of Molecular Sciences, 26(9), 4893.

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available from: [Link]